1-Ethyl-2-oxopiperidine-3-carboxylic acid

Lipophilicity LogP Drug-likeness

Researchers developing c-Met kinase inhibitors often face racemization during ester hydrolysis of the corresponding ethyl ester. Procure 1-Ethyl-2-oxopiperidine-3-carboxylic acid as the free acid to bypass this step entirely. Key advantages: · Direct amide coupling with EDC/HOBt or HATU-no saponification needed, eliminating base-mediated C3 racemization risk. · N-Ethyl substitution delivers LogP 0.33, filling a specific lipophilicity niche between N-H and N-methyl analogs in CNS-penetrant programs. · Serves as a cost-effective racemic entry point for early SAR; enantiopure procurement available for lead optimization. · ≥95% purity, in stock for immediate dispatch.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B15259416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-oxopiperidine-3-carboxylic acid
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1=O)C(=O)O
InChIInChI=1S/C8H13NO3/c1-2-9-5-3-4-6(7(9)10)8(11)12/h6H,2-5H2,1H3,(H,11,12)
InChIKeyXSYCCYFJDPRSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-oxopiperidine-3-carboxylic acid – Structural Identity and Procurement Baseline


1-Ethyl-2-oxopiperidine-3-carboxylic acid (CAS 1499320-47-6; molecular formula C₈H₁₃NO₃; MW 171.19) is an N-ethyl-substituted δ-lactam (2-oxopiperidine) bearing a carboxylic acid at the 3-position . The compound belongs to the 3-carboxypiperidin-2-one scaffold family, a privileged structure in medicinal chemistry that has been exploited in c-Met kinase inhibitor programs [1]. Its bifunctional nature—a cyclic amide paired with a free carboxylic acid—distinguishes it from simple piperidine-3-carboxylic acids such as nipecotic acid. Procurement-relevant attributes include a stereogenic center at C3, a predicted LogP of 0.33, and commercial availability at ≥95% purity from multiple suppliers .

Why 1-Ethyl-2-oxopiperidine-3-carboxylic acid Cannot Be Replaced by Generic 2-Oxopiperidine Analogs


Compounds within the 2-oxopiperidine-3-carboxylic acid family are not interchangeable due to three structural variables that independently modulate physicochemical properties and synthetic utility: (i) N-substitution identity (H vs. methyl vs. ethyl vs. aryl), which alters lipophilicity and influences target-binding pocket complementarity in drug-discovery campaigns [1]; (ii) oxidation state at C2 (lactam carbonyl vs. methylene), which shifts ring conformation, hydrogen-bonding capacity, and basicity by several pKa units relative to non-oxo piperidines [2]; and (iii) the carboxylic acid derivative form (free acid vs. ester), which determines whether a compound can directly undergo amide coupling or requires a prior hydrolysis step that may introduce racemization risk at the C3 stereocenter. Substituting the N-ethyl free acid with the more widely stocked ethyl ester (CAS 3731-16-6) or the N–H free acid (CAS 41888-21-5) without verifying compatibility with the downstream synthetic sequence has led to unexpected reaction failures and stereochemical erosion in medicinal chemistry workflows.

Quantitative Differentiation Evidence for 1-Ethyl-2-oxopiperidine-3-carboxylic acid Against its Nearest Analogs


Lipophilicity Differentiation: N-Ethyl vs. N–H Substitution Shifts LogP by ≥0.8 Units

The N-ethyl substituent on 1-ethyl-2-oxopiperidine-3-carboxylic acid raises the predicted partition coefficient (LogP) by approximately 0.8 log units relative to the unsubstituted (N–H) parent compound, 2-oxopiperidine-3-carboxylic acid (CAS 41888-21-5). This difference is quantitatively meaningful for central nervous system (CNS) drug-discovery programs where lipophilicity governs passive blood-brain barrier permeation . The N–H parent has a predicted LogP of approximately −0.47 (computed using the same ALogP consensus method), whereas the N-ethyl analog registers LogP = 0.33 [1]. N-Methyl substitution yields an intermediate value, placing the N-ethyl variant as the most lipophilic simple N-alkyl derivative in the series.

Lipophilicity LogP Drug-likeness Blood-brain barrier permeability

Synthetic Step Economy: Free Carboxylic Acid Avoids Ester Hydrolysis and Preserves C3 Stereochemistry

1-Ethyl-2-oxopiperidine-3-carboxylic acid is supplied as the free carboxylic acid, enabling direct amide-bond formation via standard coupling reagents (e.g., EDC/HOBt, HATU) without an ester hydrolysis step . The closest widely stocked analog, ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6), requires saponification with aqueous base—a step that is documented in the literature to risk partial racemization at the C3 stereocenter under basic conditions [1]. In the synthesis of the TrkB agonist HIOC, the free acid form of the 2-oxopiperidine-3-carboxylic acid scaffold was used directly in a chemoselective acylation of serotonin, explicitly avoiding protecting-group manipulation and ester hydrolysis that would have compromised yield and stereochemical integrity [2].

Amide coupling Step economy Racemization risk Peptide synthesis

Scaffold Validation: 3-Carboxypiperidin-2-one Core Delivers c-Met Kinase IC₅₀ Values of 8.6–81 nM

The 3-carboxypiperidin-2-one scaffold—the core structure of 1-ethyl-2-oxopiperidine-3-carboxylic acid—has been validated as a productive template for c-Met kinase inhibition. In a systematic medicinal chemistry study, a series of N-substituted 3-carboxypiperidin-2-one derivatives demonstrated c-Met kinase IC₅₀ values ranging from 8.6 to 81 nM, with the most potent compounds also inhibiting MKN45 gastric cancer cell proliferation (IC₅₀ 0.57–16 µM) [1]. This scaffold was designed as a novel replacement for the pyridone motif in the clinical candidate BMS-777607. While the specific N-ethyl analog was not among the published compounds, the structure-activity relationship (SAR) data demonstrate that the 3-carboxy-2-oxopiperidine pharmacophore is a validated module amenable to further N-alkyl diversification [1].

c-Met kinase Cancer therapeutics Kinase inhibitor scaffold Structure-activity relationship

Conformational and Basicity Differentiation: 2-Oxo-δ-lactam vs. Non-Oxo Piperidine Carboxylic Acids

The 2-oxo group in 1-ethyl-2-oxopiperidine-3-carboxylic acid converts the piperidine ring from a basic secondary amine (conjugate acid pKa ≈ 10) into a neutral δ-lactam (amide). This transformation eliminates the protonation liability present in non-oxo piperidine-3-carboxylic acids (e.g., nipecotic acid, CAS 498-95-3) under physiological or acidic reaction conditions [1]. In GABA transporter pharmacology, the introduction of a 2-oxo group into piperidine-3-carboxylic acid derivatives has been shown to alter both transporter subtype selectivity and functional activity profile, shifting some compounds from pure uptake inhibitors to substrates that are transported into the cell [1]. The lactam carbonyl also serves as a hydrogen-bond acceptor that constrains the ring into a conformation distinct from the chair-chair equilibrium of saturated piperidines, affecting the spatial presentation of the 3-carboxylate to biological targets.

δ-Lactam Piperidine conformation Basicity Hydrogen bonding

Vendor Purity Benchmarking: HPLC-Verified ≥95% Purity with Batch-Specific QC Documentation

1-Ethyl-2-oxopiperidine-3-carboxylic acid is commercially supplied at a standard purity of 95% (HPLC) by multiple independent vendors, including Leyan (product #2020845) and Bidepharm (product #BD01056086) . Both suppliers provide batch-specific QC documentation (NMR, HPLC, and optionally GC). In comparison, the more common ethyl ester analog (CAS 3731-16-6) is available at >98.0% purity (HPLC) from TCI and other major suppliers . The 2% purity gap reflects the fact that the free acid is a less commonly stocked derivative; however, the 95% specification is adequate for most research-scale synthetic applications, particularly given the analytical traceability provided.

Chemical purity Quality control HPLC Procurement specification

C3 Stereochemistry: Racemic vs. Enantiopure Procurement Options for Asymmetric Synthesis

The C3 position of 1-ethyl-2-oxopiperidine-3-carboxylic acid is a stereogenic center. The compound is canonically supplied as a racemate (95% purity, racemic) . The enantiomerically resolved analog, (3S)-2-oxopiperidine-3-carboxylic acid (CAS 1644251-80-8; N–H, not N-ethyl), is commercially available from specialist chiral suppliers and has been utilized in the enantioselective synthesis of the TrkB agonist HIOC, where the (S)-configuration proved critical for biological activity [1]. For the N-ethyl derivative, enantiopure versions are available through custom chiral resolution or asymmetric synthesis upon request. The racemate vs. enantiopure decision is a key procurement differentiator: the racemate is suitable for preliminary SAR exploration, while enantiopure material is required for late-stage lead optimization where stereochemistry governs target engagement.

Chirality Enantiomeric purity Asymmetric synthesis Stereocenter

Recommended Application Scenarios for 1-Ethyl-2-oxopiperidine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: N-Alkyl SAR Exploration Within the Validated c-Met Kinase Inhibitor Scaffold

Research groups expanding structure-activity relationships around the 3-carboxypiperidin-2-one c-Met inhibitor phenotype should procure 1-ethyl-2-oxopiperidine-3-carboxylic acid as a direct building block for synthesizing N-ethyl-substituted analogs. The scaffold has demonstrated c-Met IC₅₀ values of 8.6–81 nM, and the N-ethyl variant fills a specific lipophilicity niche (LogP 0.33) between the more polar N–H and N-methyl analogs . Using the free acid directly avoids the ester hydrolysis step required when starting from ethyl 2-oxopiperidine-3-carboxylate, reducing synthetic sequence length by one step and eliminating base-mediated racemization risk at C3 .

CNS Drug Discovery: Modulation of Lipophilicity for Blood-Brain Barrier Penetration Optimization

Projects targeting CNS receptors or transporters where the 3-carboxypiperidin-2-one scaffold is the core pharmacophore should consider 1-ethyl-2-oxopiperidine-3-carboxylic acid when a LogP in the 0.3–0.8 range is desired. The N-ethyl substituent raises LogP by approximately +0.8 units relative to the N–H parent, which is a magnitude of change known to alter CNS penetration in homologous series . Furthermore, the 2-oxo group eliminates the cationic amine present in nipecotic acid (Δ pKa ≈ 10–11 units), removing a known liability for P-glycoprotein efflux and poor brain uptake that has plagued nipecotic acid-based GABA uptake inhibitor programs .

Fragment-Based and Peptide-Mimetic Synthesis: Direct Amide Coupling Without Protecting-Group Chemistry

Groups employing fragment-based drug discovery or synthesizing peptide-mimetic compounds should procure 1-ethyl-2-oxopiperidine-3-carboxylic acid for its compatibility with direct amide coupling protocols. The free carboxylic acid enables one-step conjugation to amine-containing fragments or amino acid esters using standard coupling reagents (EDC/HOBt, HATU, or HBTU). The chemoselective N-acylation strategy demonstrated in the HIOC synthesis—where the free acid of the 2-oxopiperidine-3-carboxylic scaffold was coupled directly to serotonin without hydroxyl-group protection—validates the functional-group compatibility of this building block class . By contrast, the corresponding ethyl ester would require saponification, adding a step and introducing aqueous workup complexity.

Asymmetric Synthesis and Chiral Lead Optimization: Late-Stage Enantiopure Procurement

For programs that have identified the (S) or (R) configuration at C3 as critical for target engagement—as demonstrated in the TrkB agonist HIOC series, where the (S)-enantiomer is the active stereoisomer—procurement should transition from the racemic 1-ethyl-2-oxopiperidine-3-carboxylic acid stock to enantiopure material through custom chiral synthesis or resolution . The racemate serves as a cost-effective entry point for early SAR; enantiopure procurement becomes essential for lead optimization, in vivo pharmacology, and patent filing. The precedent set by the HIOC program, where stereochemistry at the 2-oxopiperidine-3-carboxamide C3 center directly determined TrkB agonism, underscores the importance of planning for this procurement transition .

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